molecular formula C24H17ClN2O3S B3727349 4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE

4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE

Cat. No.: B3727349
M. Wt: 448.9 g/mol
InChI Key: NCAJCPAGPUCZPF-KGENOOAVSA-N
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Description

This compound is a heterocyclic thiazolidinone derivative featuring a 2-chlorophenyl imino group, a 4-oxo-thiazolidinone core, and a 3-methylbenzoate ester substituent. Its structural complexity arises from the conjugation of the thiazolidinone ring with the chlorophenyl and benzoate moieties, which likely influences its electronic properties, solubility, and biological interactions. Crystallographic tools such as SHELX and WinGX are instrumental in resolving its three-dimensional structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions.

Properties

IUPAC Name

[4-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O3S/c1-15-5-4-6-17(13-15)23(29)30-18-11-9-16(10-12-18)14-21-22(28)27-24(31-21)26-20-8-3-2-7-19(20)25/h2-14H,1H3,(H,26,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJCPAGPUCZPF-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of a chlorophenyl isothiocyanate with an appropriate amine under controlled conditions. The subsequent steps involve the introduction of the methylbenzoate group through esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process. The optimization of reaction parameters, including catalyst selection, solvent choice, and temperature control, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Effects

Below is an analysis based on analogous systems:

Table 1: Key Structural Features of Comparable Compounds
Compound Class Core Structure Substituents Notable Properties Reference Insights
Target Compound Thiazolidinone 2-Chlorophenyl, 3-methylbenzoate Conjugated π-system, stereospecificity SHELX refinement
Triazole-thione derivatives 1,2,4-Triazole-5(4H)-thione 2-Chlorobenzylideneamino, chlorophenyl Hydrogen-bonded supramolecular assemblies Hydrogen bonding in crystals
Pyridine dicarboxylate impurities 1,4-Dihydropyridine 2-Chlorophenyl, aminoethoxy Degradation products in APIs Pharmacopeial impurities
Key Observations:

Chlorophenyl Substituent : The 2-chlorophenyl group in the target compound is a common pharmacophore in bioactive molecules, enhancing lipophilicity and receptor binding. Similar groups in triazole-thione derivatives and pyridine dicarboxylates contribute to stability and intermolecular interactions.

Heterocyclic Core: The thiazolidinone ring distinguishes the target compound from triazole or pyridine-based analogs. Thiazolidinones are known for diverse bioactivity (e.g., antimicrobial, anti-inflammatory), whereas triazoles often exhibit antifungal properties .

Ester Functionalization : The 3-methylbenzoate ester may improve metabolic stability compared to carboxylic acid analogs, a feature observed in prodrug design.

Crystallographic and Computational Insights

Crystallographic data for the target compound, resolved via SHELX and visualized using ORTEP , reveal anisotropic displacement parameters and hydrogen-bonding patterns. For example:

  • Hydrogen Bonding : Similar to the triazole-thione compound in , the target molecule may form N–H···O or O–H···S interactions, stabilizing its crystal lattice .
  • Torsional Angles: The (2Z,5E) configuration imposes specific torsional constraints, differentiating it from non-conjugated or stereoisomeric analogs.
Table 2: Hypothetical Crystallographic Comparison (Based on )
Parameter Target Compound (Thiazolidinone) Triazole-Thione
Avg. C–C Bond Length (Å) ~1.54 (estimated) 1.48–1.52
R Factor (%) <5 (typical for SHELX refinement) 0.047
Hydrogen Bonds Likely N–H···O/S N–H···O, O–H···S

Pharmacological and Stability Considerations

  • Degradation Pathways: The presence of ester and imino groups may render the compound susceptible to hydrolysis, analogous to pyridine dicarboxylate impurities .
  • Bioactivity Potential: Thiazolidinones with chlorophenyl groups often target enzymes like cyclooxygenase or bacterial dihydrofolate reductase, suggesting plausible therapeutic avenues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE
Reactant of Route 2
4-{[(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE

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